

Measuring MGR1 (ABCB1/MDR1) Gene Expression Using qPCR: Application Notes and Protocols

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Compound of Interest

Compound Name: *MGR1*

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Introduction

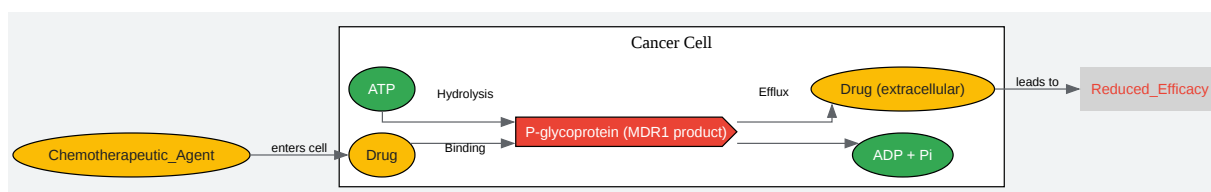
The human Multidrug Resistance Gene 1 (MDR1), also known as ATP Binding Cassette Subfamily B Member 1 (ABCB1), is a well-characterized gene that encodes for the P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump with broad substrate specificity, playing a crucial role in the disposition of various drugs and xenobiotics. Overexpression of MDR1 is a significant mechanism of multidrug resistance in cancer cells, leading to decreased intracellular drug accumulation and therapeutic failure. Therefore, accurate quantification of MDR1 gene expression is critical for cancer research, drug development, and personalized medicine.

These application notes provide a detailed protocol for the measurement of **MGR1** (MDR1/ABCB1) gene expression using quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for quantifying gene expression.

Signaling Pathway and Functional Mechanism

The protein product of the MDR1 gene, P-glycoprotein, functions as an ATP-dependent efflux pump. It is localized in the cell membrane and actively transports a wide variety of structurally and functionally diverse compounds out of the cell. This process is fueled by the hydrolysis of

ATP. The primary function of P-gp is to protect cells from toxic substances. However, in cancer cells, its overexpression can lead to the efflux of chemotherapeutic agents, thereby conferring multidrug resistance.

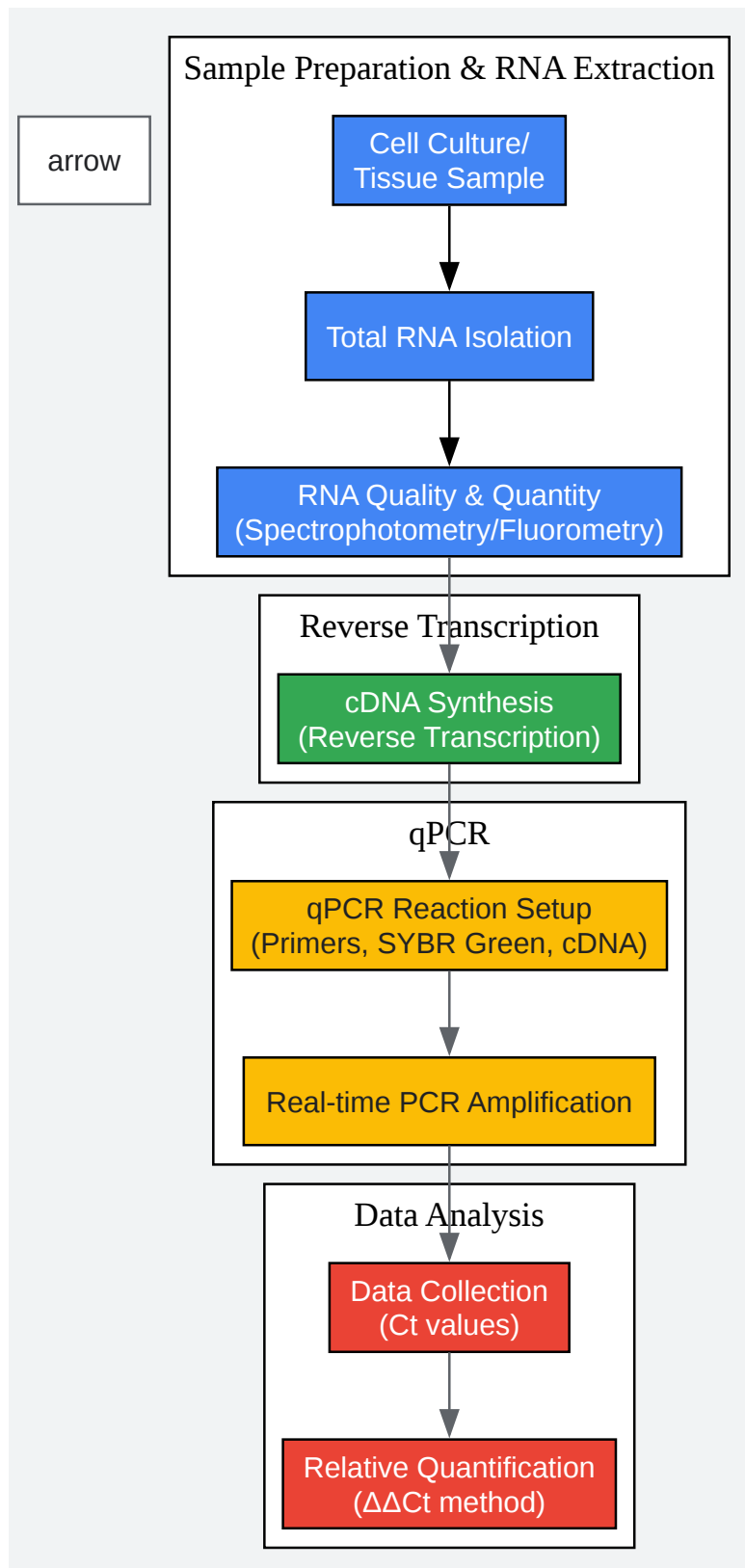


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Caption: Functional mechanism of P-glycoprotein (MDR1).

Experimental Workflow

The overall workflow for measuring MDR1 gene expression using qPCR involves several key steps, from sample preparation to data analysis.



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Caption: Experimental workflow for qPCR analysis.

Experimental Protocols

Materials

Reagents for RNA Isolation (Example: TRIzol Reagent)

- TRIzol Reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water

Reagents for cDNA Synthesis

- Reverse Transcriptase (e.g., SuperScript IV)
- dNTPs
- Random Hexamers or Oligo(dT) primers
- RNase Inhibitor
- 5X Reaction Buffer

Reagents for qPCR

- SYBR Green Master Mix (2X)
- Forward and Reverse Primers for MDR1/ABCB1 and Housekeeping Gene(s)
- Nuclease-free water

Equipment

- Microcentrifuge

- Spectrophotometer or Fluorometer (for RNA quantification)
- Thermal cycler for cDNA synthesis
- Real-time PCR instrument

Primer Design and Selection

Accurate and efficient qPCR relies on well-designed primers. It is recommended to use validated primers. The following are examples of validated primer sequences for human MDR1/ABCB1.

Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')	Amplicon Size (bp)	Reference
MDR1 (ABCB1)	GCTGTCAAGG AAGCCAATGCC T	TGCAATGGCGA TCCTCTGCTTC	157	OriGene[1]
GAPDH	GAAGGTGAAG GTCGGAGTCA	GACAAGCTTCC CGTTCTCAG	226	Published Literature
ACTB	CACCATTGGCA ATGAGCGGTTTC	AGGTCTTTGCG GATGTCCACGT	237	Published Literature

Note on Housekeeping Genes: The choice of housekeeping (reference) gene is critical for accurate normalization. The expression of the housekeeping gene should be stable across the experimental conditions. For cancer cell lines, it is recommended to test a panel of housekeeping genes (e.g., GAPDH, ACTB, B2M, TBP) to identify the most stable one for your specific cell line and treatment.

Protocol for Total RNA Isolation

This protocol is an example using a TRIzol-based method.

- Sample Lysis: For cultured cells, aspirate the culture medium and add 1 mL of TRIzol Reagent per 10 cm² of culture plate area. Lyse the cells by pipetting up and down. For tissue samples, homogenize the tissue in TRIzol Reagent.

- **Phase Separation:** Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
- **Centrifuge the sample** at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
- **RNA Precipitation:** Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used. Mix and incubate at room temperature for 10 minutes.
- **Centrifuge** at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- **RNA Wash:** Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol Reagent.
- **Centrifuge** at 7,500 x g for 5 minutes at 4°C. Discard the ethanol.
- **Air-dry** the RNA pellet for 5-10 minutes. Do not over-dry.
- **Resuspend** the RNA in an appropriate volume of RNase-free water.

Protocol for cDNA Synthesis

- **Quantify RNA:** Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
- **Prepare the Reverse Transcription Reaction:** In a sterile, nuclease-free tube on ice, combine the following components:

Component	Amount per 20 μ L reaction
Total RNA	1 μ g
Random Hexamers (50 ng/ μ L)	1 μ L
dNTP Mix (10 mM)	1 μ L
Nuclease-free water	to 13 μ L

- Gently mix and briefly centrifuge.
- Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Prepare the Reverse Transcriptase Master Mix:

Component	Amount per 20 μ L reaction
5X Reaction Buffer	4 μ L
0.1 M DTT	1 μ L
RNase Inhibitor (40 U/ μ L)	1 μ L
Reverse Transcriptase (200 U/ μ L)	1 μ L

- Add 7 μ L of the master mix to the RNA/primer mixture.
- Incubate as follows:
 - 25°C for 10 minutes
 - 50°C for 50 minutes
 - 85°C for 5 minutes
- The resulting cDNA can be stored at -20°C.

Protocol for qPCR

- Prepare the qPCR Reaction Mix: In a sterile, nuclease-free tube on ice, prepare a master mix for the number of reactions needed (including no-template controls).

Component	Amount per 20 μ L reaction	Final Concentration
2X SYBR Green Master Mix	10 μ L	1X
Forward Primer (10 μ M)	0.5 μ L	250 nM
Reverse Primer (10 μ M)	0.5 μ L	250 nM
cDNA Template (diluted 1:10)	2 μ L	-
Nuclease-free water	7 μ L	-

- Aliquot the master mix into qPCR plate wells or tubes.
- Add the cDNA template to the respective wells.
- Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
- Perform qPCR using a real-time PCR instrument with the following cycling conditions:

Step	Temperature ($^{\circ}$ C)	Time	Cycles
Enzyme Activation	95	10 minutes	1
Denaturation	95	15 seconds	40
Annealing/Extension	60	60 seconds	40
Melt Curve Analysis	65 to 95	Incremental	1

Data Presentation and Analysis

The primary data from a qPCR experiment are the cycle threshold (Ct) values. The relative expression of the MDR1 gene can be calculated using the $\Delta\Delta$ Ct method.

Table for Quantitative Data Summary:

Sample Group	Gene	Average Ct	ΔCt (Ct_gene - Ct_HKG)	$\Delta\Delta Ct$ ($\Delta Ct_{sample} - \Delta Ct_{control}$)	Fold Change ($2^{-\Delta\Delta Ct}$)
Control	MDR1	25.3	5.1	0	1.0
	GAPDH	20.2			
Treated	MDR1	22.8	2.5	-2.6	6.06
	GAPDH	20.3			

Data Analysis Steps:

- Calculate the average Ct value for each gene in each sample group from the technical replicates.
- Calculate the ΔCt for each sample by subtracting the average Ct of the housekeeping gene (HKG) from the average Ct of the target gene (MDR1).
- Calculate the $\Delta\Delta Ct$ by subtracting the ΔCt of the control group from the ΔCt of the treated group.
- Calculate the fold change in gene expression using the formula $2^{-\Delta\Delta Ct}$.

Conclusion

This document provides a comprehensive guide for the quantitative analysis of **MGR1** (MDR1/ABCB1) gene expression using qPCR. Adherence to these protocols, including careful sample preparation, validated primer selection, and appropriate data analysis, will enable researchers to obtain reliable and reproducible results. The accurate measurement of MDR1 expression is essential for advancing our understanding of multidrug resistance and for the development of more effective cancer therapies.

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References

- 1. origene.com [origene.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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